![molecular formula C26H29N5O4 B2462554 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105226-50-3](/img/structure/B2462554.png)
3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that features a piperazine ring, a pyrimidoindole core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, including the formation of the piperazine ring and the pyrimidoindole core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Synthetic Routes
Synthesis Methods :
The synthesis of this compound typically involves multiple steps:
- Formation of the piperazine ring.
- Construction of the pyrimidoindole core through cyclization reactions.
- Functional group modifications to enhance biological activity.
Common methods include:
- Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Deprotection and selective intramolecular cyclization to yield the final product.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to novel derivatives with enhanced properties.
Biology
In biological studies, this compound can act as a probe to investigate biological processes involving piperazine and indole derivatives. It may help elucidate mechanisms of action related to neurotransmitter systems.
Medicine
The compound shows promise in several therapeutic areas:
- Anticancer Activity : Studies indicate that derivatives of pyrimidoindoles can inhibit cancer cell proliferation. Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antidepressant Effects : The piperazine moiety is associated with antidepressant activity. Compounds similar in structure have been reported to interact with serotonin receptors, potentially aiding in mood regulation.
- Antimicrobial Properties : Initial studies suggest antimicrobial activity against certain bacterial strains, which is critical for developing new antibiotics amid rising resistance.
Case Studies
- Anticancer Studies : In vitro studies involving various cancer cell lines demonstrated that the compound significantly inhibits cell proliferation and induces apoptosis. These findings suggest its potential as an anticancer agent worthy of further investigation.
- Antidepressant Activity : Behavioral assays in animal models indicated that administration of this compound resulted in significant improvements in depressive-like behaviors. This aligns with its proposed mechanism involving serotonin receptor modulation.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibits inhibitory effects against certain strains of bacteria, highlighting its potential role in antibiotic development.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The pathways involved may include signal transduction cascades that regulate cellular responses to external stimuli .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and indole derivatives, such as:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-substituted)phenyl)thiazol-4-yl)amino)ethanones
Uniqueness
The uniqueness of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole class of compounds. This class is notable for its diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure
The structural formula of the compound can be represented as follows:
The compound features a complex structure that includes a piperazine ring and methoxy groups which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that pyrimidoindole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Compounds with similar structures have been reported to interact with serotonin receptors, which may contribute to mood regulation.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. This activity is crucial for developing new antibiotics in the face of rising antibiotic resistance.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Interaction : The piperazine ring likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission and potentially alleviating symptoms of depression.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
-
Anticancer Efficacy :
- A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells.
-
Neuropharmacological Assessment :
- In animal models, the compound exhibited dose-dependent antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These results suggest potential utility in treating depressive disorders.
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Antimicrobial Screening :
- The compound was tested against Gram-positive and Gram-negative bacteria. It showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Data Summary Table
Properties
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-5-6-17(2)20(11-16)29-7-9-30(10-8-29)23(32)14-31-15-27-24-18-12-21(34-3)22(35-4)13-19(18)28-25(24)26(31)33/h5-6,11-13,15,28H,7-10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHELRUVVIVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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